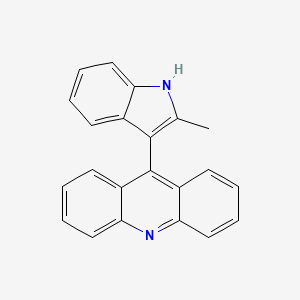

9-(2-methyl-1H-indol-3-yl)acridine

Description

Properties

IUPAC Name |

9-(2-methyl-1H-indol-3-yl)acridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2/c1-14-21(15-8-2-5-11-18(15)23-14)22-16-9-3-6-12-19(16)24-20-13-7-4-10-17(20)22/h2-13,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOPSHMBUPDBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=C4C=CC=CC4=NC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

9-(2-methyl-1H-indol-3-yl)acridine exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Properties : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. The acridine moiety is known for its ability to intercalate DNA, which can disrupt cellular processes and lead to apoptosis in cancer cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as topoisomerases. These enzymes are critical for DNA replication and transcription, and their inhibition can lead to increased DNA damage in cancer cells .

Case Studies

Several studies have documented the efficacy of acridine derivatives, including this compound:

- Cytotoxicity Studies : In vitro evaluations have shown that derivatives exhibit significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. For instance, compounds related to this structure have been reported to induce cell death in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

- Topoisomerase Inhibition : Research has highlighted the role of acridine derivatives in inhibiting topoisomerase II, with some compounds demonstrating IC50 values in the low micromolar range. This inhibition is crucial for their anticancer activity as it leads to DNA damage and subsequent cell death .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

DNA Binding and Anticancer Potential

- 9-(2-Methyl-1H-indol-3-yl)acridine : Likely intercalates DNA via the acridine core, with the 2-methylindole moiety enhancing lipophilicity and cellular uptake. Demonstrated synergy with temozolomide in glioblastoma models.

- Styrylacridines: Exhibit strong DNA binding via extended conjugation (e.g., 4-N,N-dimethylaminostyryl derivative, melting point 260°C). Lower yields may limit therapeutic application.

- 9-Anilinoacridines: Dimethyl phosphoramidate derivatives show twice the dose potency of AMSA analogs against P388 leukemia but higher toxicity.

Selectivity and Toxicity

- Phenylethenylacridines : Demonstrated fluorescence quenching upon DNA binding, indicating strong intercalation.

Physicochemical Properties

- Solubility : Styrylacridines with polar substituents (e.g., 4-MeO) show higher aqueous solubility than the methylindole analog.

Q & A

Q. How are predictive toxicology models applied to assess acridine-indole derivative safety profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.